3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
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Overview
Description
SR 11302 is a synthetic retinoid compound known for its ability to inhibit the activity of activator protein-1 (AP-1) without activating the retinoic acid response elements. This compound has been studied extensively for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate gene expression and inhibit tumor growth .
Preparation Methods
The preparation of SR 11302 involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One common method involves the solubility of the compound in dimethyl sulfoxide (DMSO) at concentrations greater than 10 millimolar. To achieve higher concentrations, the solution can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath . Industrial production methods for SR 11302 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
SR 11302 undergoes various chemical reactions, primarily involving its interaction with AP-1 transcription factors. It is known to inhibit AP-1 activity selectively by binding with retinoic acid receptor alpha and retinoic acid receptor gamma, but not with retinoic acid receptor beta and retinoid X receptor alpha . The compound does not activate the transcription of retinoic acid response elements, making it unique among retinoids. Major products formed from these reactions include the inhibition of AP-1-mediated gene expression and subsequent reduction in tumor cell proliferation .
Scientific Research Applications
SR 11302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and cervical cancer cells . Additionally, SR 11302 has been used to study the role of AP-1 in cell differentiation, proliferation, and apoptosis. Its ability to inhibit AP-1 activity without activating retinoic acid response elements makes it a valuable tool for understanding the molecular mechanisms of cancer and developing targeted therapies .
Mechanism of Action
The mechanism of action of SR 11302 involves its selective inhibition of AP-1 transcription factor activity. AP-1 is a critical regulator of gene expression involved in cell proliferation, differentiation, and apoptosis. By inhibiting AP-1 activity, SR 11302 can modulate the expression of genes involved in these processes, leading to reduced tumor growth and metastasis . The compound does not activate retinoic acid response elements, which distinguishes it from other retinoids and reduces the risk of unwanted side effects .
Comparison with Similar Compounds
SR 11302 is unique among retinoids due to its selective inhibition of AP-1 activity without activating retinoic acid response elements. Similar compounds include SR 11220 and SR 11238, which also exhibit selective inhibition of AP-1 activity but may have different binding affinities and biological effects . The uniqueness of SR 11302 lies in its ability to inhibit AP-1 activity specifically, making it a valuable tool for studying the role of AP-1 in cancer and other diseases.
Properties
IUPAC Name |
3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANARBNMTXCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710272 |
Source
|
Record name | 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160162-42-5 |
Source
|
Record name | 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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